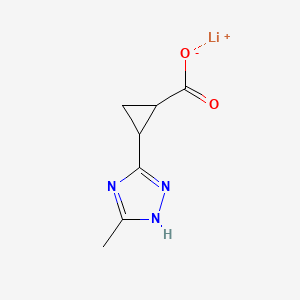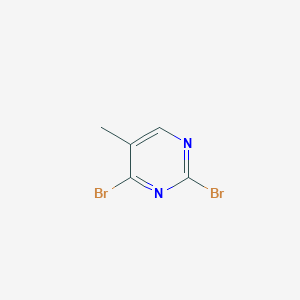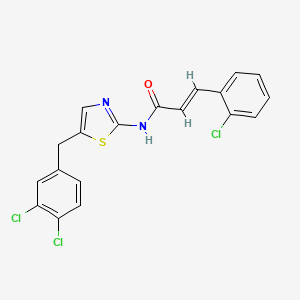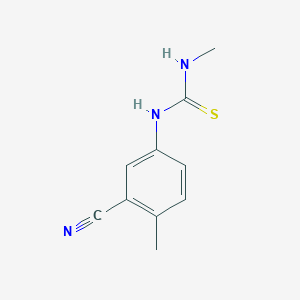![molecular formula C21H19ClN2O B2503178 1-Benzyl-2-(Phenoxymethyl)-1H-Benzo[d]imidazolhydrochlorid CAS No. 1216809-64-1](/img/structure/B2503178.png)
1-Benzyl-2-(Phenoxymethyl)-1H-Benzo[d]imidazolhydrochlorid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "1-benzyl-2-(phenoxymethyl)-1H-benzo[d]imidazole hydrochloride" is a derivative of the benzimidazole class, which is known for its diverse biological activities. Benzimidazole derivatives have been extensively studied for their potential use in various therapeutic areas, including antifungal, antibacterial, antitubercular, antitumor, and anticonvulsant applications .
Synthesis Analysis
The synthesis of benzimidazole derivatives typically involves the cyclization of o-phenylenediamine with carboxylic acids or their functional derivatives. For instance, substituted 2-(phenoxymethyl)-1-phenyl-1H-benzo[d]imidazoles have been synthesized via the condensation of N1-phenylbenzene-1,2-diaminedihydrochloride and substituted phenoxyacetic acids . Similarly, the synthesis of 1-(4-Fluorobenzyl)-2-chloro-1H-benzo[d]imidazole was achieved through a multi-step process including cyclization, N-alkylation, hydrolyzation, and chlorination . These methods highlight the versatility of synthetic approaches for creating a wide array of benzimidazole derivatives with varying substituents.
Molecular Structure Analysis
The molecular structure of benzimidazole derivatives is characterized by the presence of a benzene ring fused to an imidazole ring. Substituents on the benzimidazole core can significantly influence the compound's biological activity and physicochemical properties. For example, the introduction of methyl groups at the benzimidazole system and phenalkyl substituent at the C-2 position has been shown to enhance tuberculostatic activity . The structural characterization of these compounds is often confirmed by spectroscopic methods such as NMR and FT-IR, as well as by single-crystal X-ray diffraction techniques .
Chemical Reactions Analysis
Benzimidazole derivatives can undergo various chemical reactions, including N-alkylation and coupling reactions, to form a diverse range of compounds. For instance, novel homopolymers and copolymers containing benzimidazole units have been synthesized by N-C coupling reactions . These reactions expand the utility of benzimidazole derivatives, enabling the development of materials with unique properties such as high thermal stability and glass transition temperatures.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzimidazole derivatives are influenced by their molecular structure. For example, the presence of electron-withdrawing or electron-donating substituents can affect the compound's photophysical properties, as seen in the fluorescence and thermal stability of certain derivatives . Additionally, the introduction of specific substituents can enhance the compound's biological activity, as observed in the antitumor activity of hydrazone derivatives . The solubility, stability, and reactivity of these compounds are critical factors in their potential therapeutic applications.
Wissenschaftliche Forschungsanwendungen
Katalyse und Organische Synthese
1-Benzyl-2-methylimidazol dient als Katalysator in organischen Reaktionen. Seine stickstoffhaltige heterocyclische Struktur ermöglicht ihm, an Bindungsbildungsprozessen teilzunehmen. Forscher haben seine Verwendung bei der Förderung von Härtungsreaktionen von Phenolharzsystemen untersucht, z. B. dem Biphenylepoxid (4,4'-Diglycidyloxy-3,3',5,5'-Tetramethylbiphenyl)Dicyclopentadien-Typ-Phenolharzsystem .
Gemischte Ligandenkomplexe
Diese Verbindung bildet gemischte Ligandenkomplexe mit Platin (Pt(II)). Diese Komplexe haben potenzielle Anwendungen in der Koordinationschemie, Katalyse und Materialwissenschaft. Das Verständnis des Verhaltens von 1-Benzyl-2-methylimidazol in diesen Komplexen trägt zur Entwicklung neuartiger Materialien und funktioneller Moleküle bei .
Dünnschichtdeposition
Forscher haben plasma-polymerisierte Dünnschichten von 1-Benzyl-2-methylimidazol (PPBMI) unter Verwendung von Glimmentladungstechniken auf Glassubstraten abgeschieden. Diese Schichten weisen interessante Eigenschaften auf und können Anwendungen in Beschichtungen, Sensoren oder optoelektronischen Bauelementen finden .
Safety and Hazards
Zukünftige Richtungen
Wirkmechanismus
Benzimidazoles
are an important class of heterocyclic compounds with a wide range of applications . They are key components in many functional molecules used in everyday applications . They have been utilized in diverse areas such as pharmaceuticals, agrochemicals, dyes for solar cells, functional materials, and catalysis .
Target of Action
For example, some benzimidazoles have antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory activities .
Mode of Action
The mode of action of benzimidazoles can vary depending on the specific compound and its targets. Some benzimidazoles work by inhibiting certain enzymes, while others may interact with cellular structures or processes .
Biochemical Pathways
Benzimidazoles can affect various biochemical pathways depending on their specific targets. For example, some benzimidazoles used as antiparasitic drugs inhibit the polymerization of tubulin into microtubules, disrupting cell structure and function .
Pharmacokinetics
The absorption, distribution, metabolism, and excretion (ADME) properties of benzimidazoles can vary widely depending on the specific compound. Some are well absorbed and widely distributed in the body, while others may be poorly absorbed or rapidly metabolized and excreted .
Result of Action
The molecular and cellular effects of benzimidazoles depend on their specific targets and mode of action. For example, benzimidazoles that inhibit tubulin polymerization can disrupt cell division and lead to cell death .
Action Environment
The action, efficacy, and stability of benzimidazoles can be influenced by various environmental factors, such as pH, temperature, and the presence of other substances. These factors can affect the compound’s solubility, stability, absorption, distribution, metabolism, and excretion .
Biochemische Analyse
Biochemical Properties
Benzimidazoles are known to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions can vary widely, depending on the specific structure of the benzimidazole derivative and the biomolecule it interacts with .
Cellular Effects
Benzimidazoles have been reported to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
Benzimidazoles are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Eigenschaften
IUPAC Name |
1-benzyl-2-(phenoxymethyl)benzimidazole;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O.ClH/c1-3-9-17(10-4-1)15-23-20-14-8-7-13-19(20)22-21(23)16-24-18-11-5-2-6-12-18;/h1-14H,15-16H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQOTWHZCKQTMSM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C3=CC=CC=C3N=C2COC4=CC=CC=C4.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2Z)-N-acetyl-7-(diethylamino)-2-[(2-methylphenyl)imino]-2H-chromene-3-carboxamide](/img/structure/B2503095.png)
![(Z)-N-(5,6-dimethoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzo[d]thiazole-2-carboxamide](/img/structure/B2503096.png)
![6-(4-Chlorophenyl)-2-[1-(pyridine-4-carbonyl)azetidin-3-yl]pyridazin-3-one](/img/structure/B2503098.png)






![2-(4-Chlorophenoxy)-1-[2-[(3-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-2-methylpropan-1-one](/img/structure/B2503112.png)
![3-(4-Fluorophenyl)-6-methylsulfanyl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2503113.png)

![1-(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)-2,2-diphenylethanone](/img/structure/B2503117.png)
